N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a unique combination of a naphthalene ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by reacting methyl hydrazine with an appropriate carboxylic acid derivative under acidic or basic conditions.
-
Attachment of the Naphthalene Moiety: : The naphthalene ring can be introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole derivative with a naphthalene-based electrophile, such as naphthylmethyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
-
Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The aromatic rings (naphthalene and oxadiazole) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the oxadiazole ring, known for its bioactivity, and the naphthalene moiety, which can interact with biological targets, makes it a candidate for designing new pharmaceuticals.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the naphthalene ring and the oxadiazole moiety. This structure provides a distinct set of chemical and physical properties, making it versatile for various applications in research and industry. The naphthalene ring offers rigidity and planarity, while the oxadiazole ring contributes to bioactivity and chemical reactivity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-18-16(21-19-11)10-17-15(20)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWIWLNPPAZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.